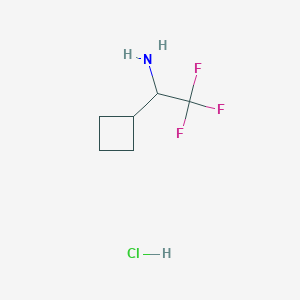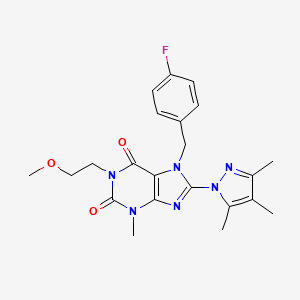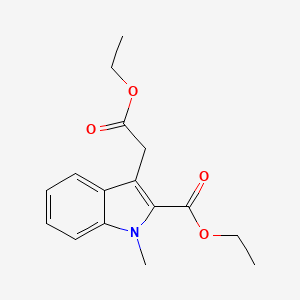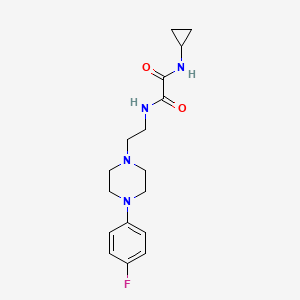
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide, also known as CDIS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDIS is a sulfonamide derivative that has a unique structure and has been synthesized using different methods.
作用机制
The mechanism of action of 2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide is not fully understood. However, it has been reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and urease. These enzymes play a crucial role in various physiological processes, including acid-base balance and nitrogen metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. This compound has also been reported to have a low toxicity profile and does not cause significant adverse effects in animal models.
实验室实验的优点和局限性
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has several advantages for lab experiments, including its high purity, good yields, and low toxicity profile. This compound can be easily synthesized using different methods and can be used as a lead compound for the development of new drugs. However, this compound has some limitations, including its limited solubility in water and its potential instability under certain conditions.
未来方向
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has significant potential for future research in various fields. Some of the future directions for this compound research include the development of new this compound derivatives with improved properties, the study of the mechanism of action of this compound, and the investigation of the potential use of this compound in the treatment of various diseases. This compound can also be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its potential use in medicinal chemistry, drug discovery, and material science. This compound has been reported to have antitumor, anti-inflammatory, and antibacterial activities and can be used as a lead compound for the development of new drugs. This compound has several advantages for lab experiments, including its high purity, good yields, and low toxicity profile. However, this compound has some limitations, including its limited solubility in water and potential instability under certain conditions. Future research on this compound can lead to the development of new drugs and materials with unique properties.
合成方法
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide can be synthesized using different methods, including the reaction of 2-chloropropionyl chloride with N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide in the presence of a base. Another method involves the reaction of N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide with 2-chloropropionyl chloride in the presence of a base and a solvent. These methods have been reported to yield high purity and good yields of this compound.
科学研究应用
2-(2-Chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been reported to have antitumor, anti-inflammatory, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
属性
IUPAC Name |
2-(2-chloropropanoyl)-N,N-dimethyl-1,3-dihydroisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9(14)13(17)16-7-10-4-5-12(6-11(10)8-16)20(18,19)15(2)3/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKBFBOYHFLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)C=C(C=C2)S(=O)(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)


![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)

![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)
![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)
![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)


